(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
Description
The compound “(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate” is a benzothiazole derivative characterized by a benzo[d]thiazole core substituted with a methyl group at position 6, an imino-linked 3-(2,5-dioxopyrrolidin-1-yl)benzoyl moiety, and an ethyl acetate side chain. The Z-configuration of the imine bond is critical for its stereochemical and bioactive properties.
Structural elucidation of such compounds typically relies on spectroscopic techniques like ¹H-NMR, ¹³C-NMR, and UV spectroscopy, as demonstrated in studies of structurally related heterocycles (e.g., quinazolinones and pyrazoles) . The benzo[d]thiazole scaffold is known for its pharmacological relevance, often contributing to interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
ethyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-3-31-21(29)13-25-17-8-7-14(2)11-18(17)32-23(25)24-22(30)15-5-4-6-16(12-15)26-19(27)9-10-20(26)28/h4-8,11-12H,3,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPUVBKFHIAPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C16H18N2O4S
- Molecular Weight : 342.39 g/mol
- IUPAC Name : this compound
These structural characteristics suggest a complex interaction profile with biological targets, particularly due to the presence of the dioxopyrrolidine and benzothiazole moieties.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from simpler precursors. The synthetic pathway may include:
- Formation of the benzothiazole core.
- Introduction of the dioxopyrrolidine moiety.
- Coupling reactions to attach the ethyl acetate group.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives of benzothiazoles have demonstrated significant activity against various fungal strains, with minimum inhibitory concentrations (MICs) often reported in the range of 50 µg/mL for effective compounds .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Candida albicans | 50 |
| Compound B | Aspergillus niger | 30 |
| Compound C | Fusarium oxysporum | 40 |
Anticancer Activity
The potential anticancer effects of similar benzothiazole derivatives have been investigated in various cancer cell lines. For example, compounds were tested against MCF-7 breast cancer cells, showing IC50 values comparable to established chemotherapeutics like Doxorubicin .
| Compound | Cell Line | IC50 (µM/mL) |
|---|---|---|
| Doxorubicin | MCF-7 | 1.2 ± 0.005 |
| Compound X | MCF-7 | 1.8 ± 0.02 |
| Compound Y | MDA-MB-231 | 6.5 ± 0.05 |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Interaction with DNA : Some derivatives exhibit DNA-binding properties that can disrupt replication and transcription processes.
Case Studies
Recent studies have highlighted the efficacy of benzothiazole derivatives in treating infections and cancer:
- Antifungal Studies : A series of benzothiazole derivatives were synthesized and evaluated for antifungal activity against Candida species, with promising results indicating a need for further exploration in clinical settings .
- Anticancer Evaluation : Research involving various cell lines demonstrated that certain derivatives possess significant cytotoxicity, which warrants further investigation into their mechanisms and potential as drug candidates .
Scientific Research Applications
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:
- Antioxidant Properties : Compounds derived from pyrrolidine and benzothiazole have shown significant antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases .
- Antimicrobial Activity : Studies have demonstrated that derivatives of benzothiazole possess antibacterial, antifungal, and antiprotozoal properties. For instance, certain compounds have been evaluated for their minimum inhibitory concentration against various pathogens.
- Anticancer Potential : The interaction of the compound with specific biological targets may lead to anticancer effects. Benzothiazole derivatives have been reported to inhibit tumor cell proliferation in vitro .
Case Studies
- Antioxidant Efficacy : A study utilizing the DPPH radical scavenging method demonstrated that similar compounds exhibited high efficacy in neutralizing free radicals, suggesting potential use in formulations aimed at reducing oxidative damage .
- Antimicrobial Testing : A series of benzothiazole derivatives were tested against various microbial strains, showing promising results that could lead to the development of new antimicrobial agents. The minimal inhibition concentration values indicated effective activity comparable to standard drugs.
- Anticancer Research : In vitro studies on benzothiazole derivatives have shown their ability to induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of the target compound, a comparative analysis with structurally analogous molecules is essential. Below, key differences and similarities are highlighted through structural features, synthesis pathways, and reported bioactivities.
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations
Core Heterocycle Influence: The benzo[d]thiazole core in the target compound contrasts with quinazolinones and pyrazoles in analogs. Benzothiazoles are associated with enhanced metabolic stability compared to quinazolinones, which may degrade via hydrolysis .
Bioactivity Trends: Quinazolinone and pyrazole derivatives (e.g., Compounds 4, 6, 7, 9) exhibit analgesic activity, suggesting heterocycle-dependent modulation of pain pathways . The target compound’s benzo[d]thiazole core may offer distinct target selectivity, though empirical data are lacking. The ethyl acetate side chain in the target compound could improve lipophilicity and membrane permeability relative to hydrazide or glycoside substituents in analogs .
Synthetic Methodology: The target compound’s synthesis likely involves imine formation and esterification, akin to hydrazone and cyclization reactions used for quinazolinone derivatives . Spectroscopic characterization (¹H-NMR, ¹³C-NMR) aligns with protocols for triterpenoid glycosides and heterocycles, ensuring structural fidelity .
Research Findings
- Structural vs. Functional Relationships : The 2,5-dioxopyrrolidin-1-yl group may confer unique reactivity (e.g., enzyme inhibition via covalent binding) absent in brominated or styryl analogs .
- Dose-Effect Considerations : While the target compound’s potency remains unstudied, methods like Litchfield-Wilcoxon analysis (used for dose-response curves in analogs) could quantify its efficacy relative to peers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
